![molecular formula C14H16BrN3OS B3054752 6-(Bromomethyl)benzo[b]thiophene CAS No. 6179-30-2](/img/structure/B3054752.png)

6-(Bromomethyl)benzo[b]thiophene

Vue d'ensemble

Description

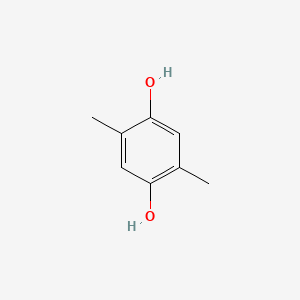

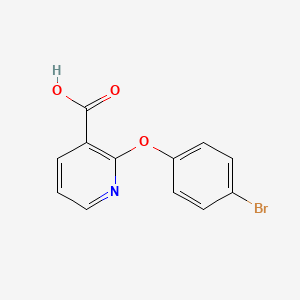

6-(Bromomethyl)benzo[b]thiophene is a derivative of benzo[b]thiophene . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . 6-(Bromomethyl)benzo[b]thiophene contains total 19 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s) and 1 Thiophene(s) .

Synthesis Analysis

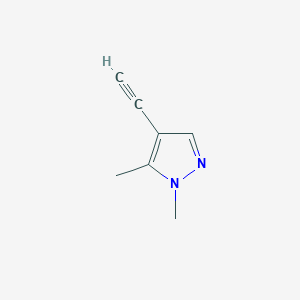

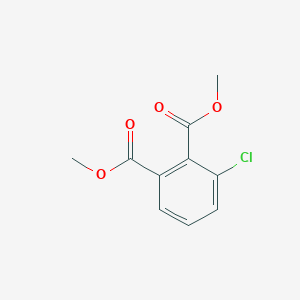

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . An example of the synthesis of thiophene derivatives is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)benzo[b]thiophene contains total 19 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s) and 1 Thiophene(s) .Chemical Reactions Analysis

In chemical reactions, 6-(Bromomethyl)benzo[b]thiophene can undergo electrophilic substitution, nucleophilic reactions, and cycloaddition reactions .Applications De Recherche Scientifique

Charge-Transporting Material Synthesis

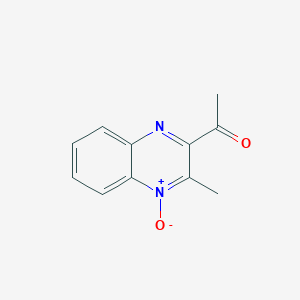

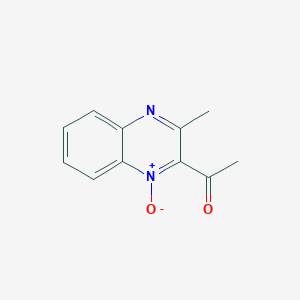

6-(Bromomethyl)benzo[b]thiophene is used in the synthesis of triphenylamine-based charge-transporting materials. A study explored its bromination selectivity through molecular simulation, which revealed an 'abnormal' bromination pattern, providing insights into the electron structure and selectivity of reactions involving benzo[b]thiophene derivatives (Wu, Pang, Tan, & Meng, 2013).

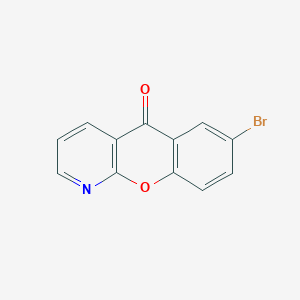

Synthesis of Polycyclic Compounds

This compound plays a role in creating reactive annellated dienes, which are used in [4+2] cycloaddition reactions. This methodology is beneficial for synthesizing various polycyclic compounds, demonstrating its versatility in organic synthesis (Dyker & Kreher, 1988).

Thiophenes and Benzo[b]thiophenes Synthesis

An efficient one-pot synthesis method for thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes has been developed, showcasing the importance of 6-(Bromomethyl)benzo[b]thiophene in synthesizing highly substituted sulfur heterocycles (Guilarte, Fernández-Rodríguez, García-García, Hernando, & Sanz, 2011).

Organic Photoelectric Materials and Semiconductors

Benzo[b]thiophene derivatives, including 6-(Bromomethyl)benzo[b]thiophene, are used in medicinal chemistry and also employed as organic photoelectric materials and organic semiconductors. Their broad range of applications highlights their importance in both medicinal and material science fields (Duc, 2020).

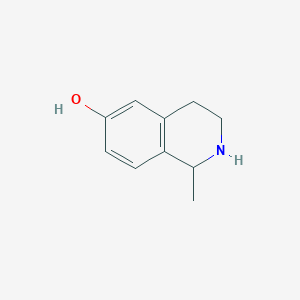

Synthesis of Tubulin Binding Agents

In medicinal chemistry, 6-(Bromomethyl)benzo[b]thiophene derivatives are used for the synthesis of tubulin binding agents. These compounds have potential applications in cancer treatment, demonstrating the compound's significance in drug development (Flynn, Verdier-Pinard, & Hamel, 2001).

Safety and Hazards

The safety data sheet for 3-(Bromomethyl)benzo[b]thiophene suggests that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

6-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPXAKUIRSDXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B3054672.png)

![2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-](/img/structure/B3054677.png)

![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine acetate](/img/structure/B3054683.png)

![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)